molecular formula C14H17NO2 B1627319 Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate CAS No. 460050-72-0

Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate

Cat. No. B1627319
M. Wt: 231.29 g/mol
InChI Key: QIOUBQLAFUPETC-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate, also known as MIH, is a chiral molecule that has gained significant attention in recent years due to its potential applications in scientific research. MIH is a synthetic compound that is structurally similar to the natural product indole-3-acetic acid (IAA), which is a plant hormone that regulates growth and development. MIH has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.

Mechanism Of Action

The mechanism of action of Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate is not fully understood, but it is thought to involve the modulation of gene expression. Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate has been shown to activate the aryl hydrocarbon receptor (AhR), which is a transcription factor that plays a role in the regulation of gene expression. Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histones.

Biochemical And Physiological Effects

Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate has been shown to have a range of biochemical and physiological effects that make it a promising candidate for scientific research. Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate has also been shown to inhibit the activity of inflammatory cytokines, which are proteins that play a role in the immune response. Additionally, Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate has been found to have anti-viral effects by inhibiting the replication of viruses.

Advantages And Limitations For Lab Experiments

One of the main advantages of Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate for lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer research, as it has the potential to reduce the side effects of chemotherapy drugs. However, one of the limitations of Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis of Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate is a challenging process, which can limit its availability for research purposes.

Future Directions

There are several future directions for Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate research, including the investigation of its potential as a therapeutic agent for cancer, inflammatory, and viral diseases. Further studies are needed to elucidate the mechanism of action of Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate and to identify its molecular targets. Additionally, the development of more efficient synthesis methods and the optimization of Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate formulations for in vivo administration are important areas for future research.

Scientific Research Applications

Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate has been shown to have a range of biological activities that make it a promising candidate for scientific research. One of the most significant applications of Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate is in cancer research, where it has been shown to have anti-tumor effects. Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to enhance the effectiveness of chemotherapy drugs. Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate has also been investigated for its anti-inflammatory and anti-viral effects, making it a potential candidate for the treatment of inflammatory and viral diseases.

properties

IUPAC Name

methyl (3R)-3-(1-methylindol-3-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-10(8-14(16)17-3)12-9-15(2)13-7-5-4-6-11(12)13/h4-7,9-10H,8H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOUBQLAFUPETC-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)C1=CN(C2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)OC)C1=CN(C2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584385
Record name Methyl (3R)-3-(1-methyl-1H-indol-3-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (3R)-(-)-3-(1-methylindol-3-yl)butanoate

CAS RN

460050-72-0
Record name Methyl (3R)-3-(1-methyl-1H-indol-3-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 460050-72-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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